molecular formula C5H10FNO B15231949 1-(Aminomethyl)-3-fluorocyclobutan-1-ol

1-(Aminomethyl)-3-fluorocyclobutan-1-ol

Cat. No.: B15231949
M. Wt: 119.14 g/mol
InChI Key: WGKFSXNZOAUPQW-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3-fluorocyclobutan-1-ol is a unique organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-fluorocyclobutan-1-ol typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3-fluorocyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanones, while substitution reactions can produce a variety of substituted cyclobutanes.

Scientific Research Applications

1-(Aminomethyl)-3-fluorocyclobutan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-3-fluorocyclobutan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    1-(Aminomethyl)cyclobutan-1-ol: Lacks the fluorine atom, resulting in different reactivity and binding properties.

    3-Fluorocyclobutan-1-ol: Lacks the aminomethyl group, affecting its hydrogen bonding capabilities.

Uniqueness: 1-(Aminomethyl)-3-fluorocyclobutan-1-ol is unique due to the presence of both the aminomethyl and fluorine substituents, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

1-(aminomethyl)-3-fluorocyclobutan-1-ol

InChI

InChI=1S/C5H10FNO/c6-4-1-5(8,2-4)3-7/h4,8H,1-3,7H2

InChI Key

WGKFSXNZOAUPQW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CN)O)F

Origin of Product

United States

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